molecular formula C27H32N2O2 B11533672 N'-[(E)-naphthalen-1-ylmethylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide

N'-[(E)-naphthalen-1-ylmethylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide

Cat. No.: B11533672
M. Wt: 416.6 g/mol
InChI Key: ZCAZLZUBIUSOJQ-OGLMXYFKSA-N
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Description

N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]-2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETOHYDRAZIDE is a complex organic compound characterized by its unique molecular structure. This compound is part of the hydrazide family, known for their diverse applications in various fields such as medicinal chemistry, material science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]-2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETOHYDRAZIDE typically involves the condensation reaction between naphthaldehyde derivatives and hydrazides. One common method includes the reaction of 2-hydroxy-1-naphthaldehyde with 2-pyrazinoic acid hydrazide in ethanol under reflux conditions . The reaction mixture is stirred at 70°C for several hours, followed by filtration and slow evaporation to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification steps such as crystallization and recrystallization are optimized to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]-2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce the corresponding hydrazine derivatives.

Scientific Research Applications

N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]-2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of advanced materials and as a precursor for various functionalized compounds.

Mechanism of Action

The mechanism of action of N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]-2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Its hydrazide moiety allows it to act as a nucleophile, participating in various enzymatic reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]-2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETOHYDRAZIDE is unique due to its specific structural features, such as the presence of the naphthalene ring and the bulky trimethylpentyl group

Properties

Molecular Formula

C27H32N2O2

Molecular Weight

416.6 g/mol

IUPAC Name

N-[(E)-naphthalen-1-ylmethylideneamino]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide

InChI

InChI=1S/C27H32N2O2/c1-26(2,3)19-27(4,5)22-13-15-23(16-14-22)31-18-25(30)29-28-17-21-11-8-10-20-9-6-7-12-24(20)21/h6-17H,18-19H2,1-5H3,(H,29,30)/b28-17+

InChI Key

ZCAZLZUBIUSOJQ-OGLMXYFKSA-N

Isomeric SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=CC3=CC=CC=C32

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(=O)NN=CC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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